molecular formula C12H6Cl3F B1504652 3'-Fluoro-2,4,6-trichlorobiphenyl CAS No. 876009-91-5

3'-Fluoro-2,4,6-trichlorobiphenyl

Cat. No. B1504652
CAS RN: 876009-91-5
M. Wt: 275.5 g/mol
InChI Key: FHVKGYDTPQUVQO-UHFFFAOYSA-N
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Description

3’-Fluoro-2,4,6-trichlorobiphenyl is a type of polychlorinated biphenyl (PCB) with a fluorine atom attached . It is used as an internal standard for PCB analysis . The CAS number for this compound is 863314-89-0 .


Molecular Structure Analysis

The molecular formula of 3’-Fluoro-2,4,6-trichlorobiphenyl is C12H6Cl3F . This means it consists of 12 carbon atoms, 6 hydrogen atoms, 3 chlorine atoms, and 1 fluorine atom .

Scientific Research Applications

Structural Analysis and Synthesis

  • Novel compounds similar to 3'-Fluoro-2,4,6-trichlorobiphenyl have been designed as cytotoxic agents, characterized using various spectral data, and their crystal structures determined through synchrotron X-ray powder diffraction (Gündoğdu et al., 2017).

Environmental Impact and Degradation

  • The study of the dechlorination of similar chlorobiphenyls like 2,4,6-Trichlorobiphenyl under various conditions provides insights into the environmental reactivity and potential pathways for degradation of such compounds (Nishiwaki et al., 1979).

Sensory Applications

  • Fluorescent ratiometric sensors have been developed for detecting similar compounds, demonstrating the application of these chemicals in environmental monitoring and safety (Wang et al., 2011).

Electronic and Optical Properties

  • Research on derivatives of fluoro- and chlorobiphenyls, including the study of their planarity, is essential for understanding their application in electronic and optical materials (Luthe et al., 2007).

Medical and Biological Research

  • Compounds containing fluoro- and chlorobiphenyl structures have been evaluated for their antipathogenic activities, indicating potential medical applications (Limban et al., 2011).

Photocatalysis and Organic Synthesis

  • Research into the photocatalytic properties of fluoro- and chlorobiphenyl compounds has implications for advanced organic synthesis techniques (Koike & Akita, 2016).

Chiral Discrimination in Chromatography

  • Fluoro- and chlorobiphenyl derivatives are used in chiral stationary phases for liquid chromatography, demonstrating their application in analytical chemistry (Chankvetadze et al., 1997).

properties

IUPAC Name

1,3,5-trichloro-2-(3-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3F/c13-8-5-10(14)12(11(15)6-8)7-2-1-3-9(16)4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVKGYDTPQUVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698674
Record name 2,4,6-Trichloro-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876009-91-5
Record name 2,4,6-Trichloro-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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